molecular formula C29H38N4O6S3 B1297189 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane CAS No. 94530-07-1

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B1297189
CAS No.: 94530-07-1
M. Wt: 634.8 g/mol
InChI Key: DSXJEODHPCMQEG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of metal-ligand complexes. These interactions are essential for catalyzing biochemical reactions and stabilizing reactive intermediates. For instance, this compound can interact with metalloproteins, enhancing their catalytic efficiency and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular functions. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, this compound can activate other enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, this compound can affect the levels of key metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, it may bind to membrane transporters, allowing its entry into cells, or interact with cytoplasmic proteins, directing its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can be synthesized through a multi-step process starting from 1,4,7,10-tetraazacyclododecane. The synthesis involves the selective tosylation of the nitrogen atoms in the macrocycle. The reaction typically uses tosyl chloride (TsCl) as the tosylating agent and a base such as triethylamine (TEA) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane (DCM

Properties

IUPAC Name

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXJEODHPCMQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327700
Record name NSC677645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94530-07-1
Record name NSC677645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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